3-Decen-2-one

Übersicht

Beschreibung

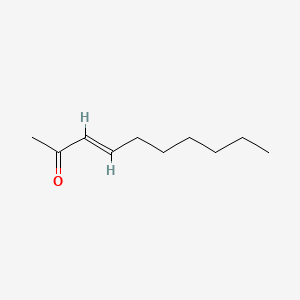

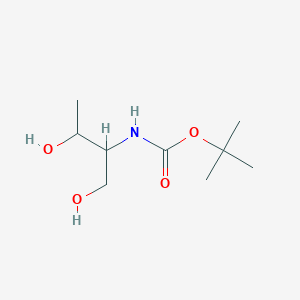

3-Decen-2-one is a chemical compound with the molecular formula C10H18O . It has an average mass of 154.249 Da and a mono-isotopic mass of 154.135757 Da . It is also known by other names such as Heptylidene acetone and Oenanthylidene acetone .

Synthesis Analysis

3-Decen-2-one can be synthesized from acetone and heptyl alcohol in a 1% sodium hydroxide solution . It can also be produced by dehydration upon heating of 4-decanol-2-one over pumice or clay . Another method involves the condensation of heptaldehyde and acetone .

Molecular Structure Analysis

The molecular structure of 3-Decen-2-one consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The structure can be represented as CH3(CH2)5CH=CHCOCH3 .

Physical And Chemical Properties Analysis

3-Decen-2-one has a density of 0.8±0.1 g/cm3 . Its boiling point is 222.4±9.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.9±3.0 kJ/mol . The flash point is 94.8±4.2 °C . The index of refraction is 1.439 . The molar refractivity is 48.5±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulator

3-Decen-2-one is known to function as a plant growth regulator . It affects plant growth by increasing tuber respiration . This property makes it useful in agricultural applications, particularly in the cultivation of potatoes .

Sprout Inhibitor

One of the primary applications of 3-Decen-2-one is as a sprout inhibitor . It is used post-harvest on stored potatoes to inhibit sprouting . This helps to prolong the shelf life of the potatoes and prevent loss of quality due to unwanted sprouting .

Biochemical Pesticide

3-Decen-2-one is classified as a biochemical pesticide active ingredient . Its use in this context is primarily intended for postharvest applications on stored potatoes .

Flavoring Ingredient

Apart from its agricultural applications, 3-Decen-2-one is also used as a flavoring ingredient . This is due to its naturally occurring biochemical substance, which has a history of unremarkable human exposure .

Ecotoxicity Research

3-Decen-2-one has been studied for its ecotoxicity effects. It has been found to have moderate acute ecotoxicity effects on fish and Daphnia . This makes it a subject of interest in environmental research and conservation efforts.

Wirkmechanismus

Target of Action

3-Decen-2-one is primarily targeted at stored potatoes . It functions as a plant growth regulator , specifically as a sprout inhibitor .

Mode of Action

3-Decen-2-one interacts with its targets by increasing tuber respiration . It interferes with membrane integrity , which results in increased oxidative stress, desiccation, and rapid necrosis of the meristems and surrounding sprout tissues .

Biochemical Pathways

The biochemical pathways affected by 3-Decen-2-one are primarily related to plant growth regulation . By increasing tuber respiration, it affects plant growth and inhibits sprouting

Pharmacokinetics

It is known that 3-decen-2-one is a naturally occurring biochemical substance with a history of unremarkable human exposure . It is approved by the U.S. Food and Drug Administration (FDA) for use as a synthetic agent and adjuvant that may be directly added to food .

Result of Action

The primary molecular and cellular effect of 3-Decen-2-one’s action is the inhibition of sprouting in stored potatoes . This is achieved through increased oxidative stress, desiccation, and rapid necrosis of the meristems and surrounding sprout tissues .

Action Environment

The action of 3-Decen-2-one is influenced by its environment. It is intended for postharvest use on stored potatoes . The end-use formulations will be introduced and dispersed as a vapor through air circulation systems in potato storage warehouse facilities .

Safety and Hazards

3-Decen-2-one should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

3-Decen-2-one is proposed for full registration for the sale and use of AMV-1018 Technical and AMV-1018 (98% Liquid Concentrate), containing technical grade active ingredient 3-decen-2-one, for use on potatoes in storage to control sprouting once the dormancy period has ended . This is based on an evaluation of available scientific information which found that, under the approved conditions of use, the product has value and does not present an unacceptable risk to human health or the environment .

Eigenschaften

IUPAC Name |

(E)-dec-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPDANVNRUIUAB-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315551 | |

| Record name | trans-3-Decen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity floral jasmine-like aroma | |

| Record name | 3-Decen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

almost insoluble in water; soluble in purfume oils, Miscible at room temperature (in ethanol) | |

| Record name | 3-Decen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.809-0.813 | |

| Record name | 3-Decen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

3-Decen-2-one | |

CAS RN |

18402-84-1, 10519-33-2 | |

| Record name | trans-3-Decen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Decen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decen-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-3-Decen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-decen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-dec-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.266.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DECEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22804BQXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-decen-2-one effective in controlling sprout growth in potatoes?

A1: While the precise mechanism of action remains unclear, research suggests that 3-decen-2-one, along with other α,β-unsaturated ketones and aldehydes, disrupts normal physiological processes within the potato tuber that are essential for sprout development []. This disruption leads to a concentration-dependent suppression of sprout growth [].

Q2: How is 3-decen-2-one metabolized within the potato tuber?

A2: 3-Decen-2-one is metabolized through a two-step process within the potato tuber. Initially, it is converted to the corresponding alkyl aldehyde, decanal. Decanal is then further metabolized to the alkyl primary alcohol, decanol [].

Q3: Does the application of 3-decen-2-one result in significant residues within the potato tuber?

A3: Studies indicate that 3-decen-2-one and its metabolites break down relatively quickly within the potato tuber. Following a single application, concentrations decline rapidly. The most persistent metabolite identified was decanol, but even this remained at low levels [].

Q4: Is 3-decen-2-one a viable alternative to other sprout inhibitors currently in use?

A4: Research suggests that 3-decen-2-one demonstrates good potential as a sprout inhibitor. A single application effectively halts sprout growth for several months, and a second application extends this period even further []. This efficacy, coupled with its rapid metabolism and low residue levels, makes it a strong contender for replacing existing sprout control methods [].

Q5: Are there any safety concerns regarding the use of 3-decen-2-one as a sprout inhibitor?

A5: While research on 3-decen-2-one's safety profile is ongoing, a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) is available []. This assessment likely considered potential toxicological effects and can be consulted for detailed information.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B3420273.png)

![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3420296.png)

![Methyl (41R,12S,13AS)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3420349.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3420359.png)

![Benzo[b]thiophene-4-sulfonyl chloride](/img/structure/B3420361.png)